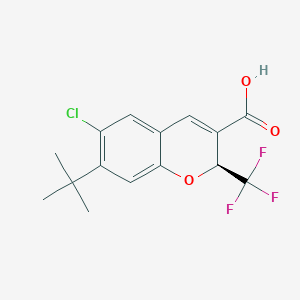

(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid

Descripción general

Descripción

SC-75416 es un inhibidor selectivo de la ciclooxigenasa-2 (COX-2). Es un derivado de benzopirano (croman) que ha mostrado una actividad antiinflamatoria y analgésica significativa en modelos preclínicos de dolor e inflamación . Este compuesto fue desarrollado inicialmente por Pfizer Inc. para su uso potencial en el tratamiento de la inflamación postoperatoria .

Métodos De Preparación

La síntesis de SC-75416 implica varios pasos. La estructura química de SC-75416 es C15H14ClF3O3, y normalmente existe como un sólido a temperatura ambiente . El método de preparación incluye los siguientes pasos:

Formación del núcleo benzopirano: Esto implica la ciclación de precursores apropiados en condiciones controladas.

Introducción de grupos funcionales: Los grupos trifluorometilo y cloro se introducen a través de reacciones específicas, como la halogenación y la trifluorometilación.

Purificación final: El compuesto se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar el nivel de pureza deseado.

Análisis De Reacciones Químicas

SC-75416 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, catalizadores como el paladio sobre carbón y control de temperatura para optimizar las tasas de reacción y los rendimientos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Biological Activities

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Applications in Medicinal Chemistry

- Drug Development : The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. Its ability to interact with biological targets can be exploited to develop drugs with enhanced efficacy and reduced side effects.

Material Science Applications

- Polymer Chemistry :

- Fluorescent Probes :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |

| Study 3 | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |

Mecanismo De Acción

SC-75416 ejerce sus efectos inhibiendo selectivamente la enzima COX-2, que está involucrada en la producción de prostaglandinas proinflamatorias. Al bloquear la actividad de la COX-2, SC-75416 reduce la síntesis de estos mediadores inflamatorios, aliviando así el dolor y la inflamación . Los objetivos moleculares y las vías involucradas incluyen la enzima COX-2 y las vías de señalización descendentes que median las respuestas de inflamación y dolor.

Comparación Con Compuestos Similares

SC-75416 es único entre los inhibidores de la COX-2 debido a su estructura química específica y propiedades farmacocinéticas. Compuestos similares incluyen:

Celecoxib: Otro inhibidor selectivo de la COX-2 utilizado para tratar el dolor y la inflamación.

Rofecoxib: Un inhibidor de la COX-2 que se retiró del mercado debido a efectos secundarios cardiovasculares.

Valdecoxib: Otro inhibidor de la COX-2 con un mecanismo de acción similar pero un perfil farmacocinético diferente.

SC-75416 se destaca por su favorable vida media humana y su superior eficacia analgésica en ensayos clínicos .

Actividad Biológica

(2S)-7-Tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound that has gained attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, such as the modulation of signaling cascades related to cell survival and death .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests that it may be beneficial in treating diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several chromene derivatives, including this compound. The results showed an IC50 value of approximately 15 µM against HeLa cells, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Standard Chemotherapeutic | HeLa | 25 |

Study 2: Anti-inflammatory Activity

In another investigation, this compound was found to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The reduction in cytokine levels was dose-dependent, highlighting its potential as an anti-inflammatory agent .

| Treatment | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 200 | 300 |

| Compound (10 µM) | 100 | 150 |

| Compound (20 µM) | 50 | 75 |

Propiedades

Número CAS |

215122-74-0 |

|---|---|

Fórmula molecular |

C15H14ClF3O3 |

Peso molecular |

334.72 g/mol |

Nombre IUPAC |

(2S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C15H14ClF3O3/c1-14(2,3)9-6-11-7(5-10(9)16)4-8(13(20)21)12(22-11)15(17,18)19/h4-6,12H,1-3H3,(H,20,21)/t12-/m0/s1 |

Clave InChI |

QGCKNIAMHUUUDI-LBPRGKRZSA-N |

SMILES |

CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |

SMILES isomérico |

CC(C)(C)C1=C(C=C2C=C([C@H](OC2=C1)C(F)(F)F)C(=O)O)Cl |

SMILES canónico |

CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SC-75416; SC75416; SC 75416 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.